molecular formula C10H13Cl2N B8336237 4-(3,4-Dichlorophenyl)butan-2-amine

4-(3,4-Dichlorophenyl)butan-2-amine

カタログ番号: B8336237
分子量: 218.12 g/mol
InChIキー: IQZDJBWWLXAEBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-Dichlorophenyl)butan-2-amine is a halogenated secondary amine featuring a butan-2-amine backbone substituted with a 3,4-dichlorophenyl group.

特性

分子式

C10H13Cl2N

分子量

218.12 g/mol

IUPAC名

4-(3,4-dichlorophenyl)butan-2-amine

InChI

InChI=1S/C10H13Cl2N/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7H,2-3,13H2,1H3

InChIキー

IQZDJBWWLXAEBY-UHFFFAOYSA-N

正規SMILES

CC(CCC1=CC(=C(C=C1)Cl)Cl)N

製品の起源

United States

類似化合物との比較

BD 1008 and BD 1047

Structural Features :

  • BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
  • BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide

Key Differences :

  • Both compounds share the 3,4-dichlorophenyl group but feature ethylamine backbones with distinct substituents: BD 1008 has a pyrrolidinyl group (a cyclic amine), while BD 1047 includes a dimethylamino group.

Pharmacological Implications :

  • BD 1008 and BD 1047 are established σ-receptor ligands, with BD 1008 showing higher affinity for σ-1 receptors. The butan-2-amine structure of the target compound may alter binding kinetics due to its longer carbon chain and secondary amine configuration.

Fluorinated Analogs (C10H7Cl2F5O and C10H8Cl2F5N)

Structural Features :

  • C10H7Cl2F5O : 1-(3,4-Dichlorophenyl)-3,3,4,4,4-pentafluorobutan-2-ol
  • C10H8Cl2F5N : 1-(3,4-Dichlorophenyl)-3,3,4,4,4-pentafluorobutyl-2-amine

Key Differences :

  • These compounds replace hydrogen atoms with fluorine, increasing electronegativity and metabolic stability. The hydroxyl group in C10H7Cl2F5O may reduce CNS penetration compared to the amine in the target compound .

Pharmacological Implications :

  • Fluorination typically enhances binding affinity and resistance to oxidative metabolism. However, the absence of fluorine in 4-(3,4-Dichlorophenyl)butan-2-amine may result in shorter half-life but improved synthetic accessibility.

Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine

Structural Features :

  • A naphthalenamine derivative with a tetrahydro ring system and N-methylation.

Key Differences :

  • The fused bicyclic structure increases molecular complexity and steric bulk compared to the linear butan-2-amine backbone of the target compound.

Pharmacological Implications :

  • This compound is patented for use in combination therapies targeting menopause and cognitive disorders, suggesting divergent therapeutic applications compared to simpler amines like 4-(3,4-Dichlorophenyl)butan-2-amine .

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine

Structural Features :

  • Molecular formula: C12H18ClN
  • Features a single chlorine substituent and methyl groups on the butan-2-amine backbone.

Key Differences :

  • Mono-chlorination vs. Methyl groups introduce steric hindrance, possibly altering binding kinetics .

Pharmacological Implications :

  • The lower molecular weight (211.73 g/mol vs. ~232.12 g/mol for the target compound) and reduced halogenation may result in weaker σ-receptor interactions but improved solubility.

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Target
4-(3,4-Dichlorophenyl)butan-2-amine C10H12Cl2N ~232.12 3,4-dichlorophenyl, butan-2-amine σ-receptors (inferred)
BD 1008 C17H24Cl2N2·2HBr 474.11 3,4-dichlorophenyl, pyrrolidinyl σ-1 receptors
BD 1047 C14H20Cl2N2·2HBr 414.06 3,4-dichlorophenyl, dimethylamino σ-2 receptors
C10H8Cl2F5N C10H8Cl2F5N 308.08 3,4-dichlorophenyl, pentafluorobutyl Metabolic stability
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine C12H18ClN 211.73 4-chlorophenyl, dimethylbutan-2-amine Unclear

Research Findings and Implications

  • Receptor Selectivity: The 3,4-dichlorophenyl group is a common motif in σ-receptor ligands. BD 1008 and BD 1047 demonstrate that minor changes in amine substituents (pyrrolidinyl vs. dimethylamino) significantly alter receptor subtype affinity .
  • Halogenation Effects : Fluorinated analogs () highlight trade-offs between metabolic stability and synthetic complexity. The target compound’s dichlorophenyl group balances lipophilicity and synthetic feasibility.
  • Therapeutic Applications : The naphthalenamine derivative () is used in combination therapies, whereas simpler amines like the target compound may prioritize receptor-specific modulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。